2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione
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Overview
Description
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione is a heterocyclic compound that features a quinazoline core with a thione group at the 4-position and a methoxyphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione typically involves the condensation of 4-methoxybenzaldehyde with anthranilic acid, followed by cyclization and subsequent thionation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid. The thionation step can be achieved using reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to new insights into cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-Methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione stands out due to its unique combination of a quinazoline core and a thione group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for the development of new compounds with potential therapeutic and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-18-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(19)17-14/h2-9,14,16H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHLICHLPCIJJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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